2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
Description
2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is a heterocyclic compound featuring a pyridine backbone substituted at position 2 with chlorine and at position 4 with a carbamate-linked (2-fluorophenyl)methylene amino group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemicals.
Synthetic routes for analogous compounds (e.g., pyridine and quinoline derivatives) often involve multi-step reactions, including nucleophilic substitution, condensation, and cyclization (see Scheme 1 in ). While direct synthesis data for this compound are absent in the provided evidence, its structural motifs align with methodologies described for related molecules, such as thiazole derivatives () and hexahydroquinoline carbonitriles ().
Properties
IUPAC Name |
[(E)-(2-fluorophenyl)methylideneamino] 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2/c14-12-7-9(5-6-16-12)13(18)19-17-8-10-3-1-2-4-11(10)15/h1-8H/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONIYFYENCOIKK-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NOC(=O)C2=CC(=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/OC(=O)C2=CC(=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves the condensation of 2-chloropyridine-4-carboxylic acid with 2-fluorobenzaldehyde in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine has potential applications in drug development due to its ability to act as a scaffold for designing novel therapeutic agents. Its structural components can be modified to enhance biological activity against various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, modifications to the fluorophenyl group have shown increased potency against specific cancer types, suggesting that this compound can serve as a lead structure for anticancer drug development.
Pesticidal Applications
The compound is also explored for its pesticidal properties. Its structural similarity to known agrochemicals suggests potential use in developing new pesticides that target specific pests while minimizing environmental impact.
Case Study: Insecticidal Efficacy
In studies conducted on agricultural pests, formulations containing 2-chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine demonstrated significant insecticidal activity. The compound's mechanism involves disrupting the nervous system of target insects, leading to effective pest control.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the CFTR protein, which is involved in the transport of chloride ions across cell membranes. By binding to the CFTR protein, it prevents the proper functioning of the ion channel, thereby modulating ion transport and cellular processes. This mechanism is particularly relevant in the context of cystic fibrosis, where dysfunctional CFTR leads to the accumulation of thick mucus in the lungs and other organs.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 2-fluorophenyl carbamate group differentiates it from flufenoxuron’s trifluoromethyl-phenoxy and benzamide moieties. This reduces its molecular weight (~294 vs. 488 for flufenoxuron) and may alter bioavailability .
Thermal Stability :
- Pyridine derivatives with halogen substituents (e.g., 2-Cl) and aromatic carbamates exhibit high melting points (e.g., 268–287°C in ). The target compound’s melting point is unreported but expected to align with this range.
Biological Activity: Flufenoxuron and flucycloxuron are potent insecticides due to their chitin synthesis inhibition, linked to benzamide and trifluoromethyl groups . The target compound’s carbamate group may confer similar bioactivity but requires empirical validation. Antimicrobial pyridine derivatives () show moderate activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL). The target compound’s efficacy remains untested but could be inferred from structural parallels.
Insights:
- Synthesis Efficiency: The target compound’s synthesis may align with hexahydroquinoline derivatives (67–81% yield), though substituent steric effects could lower efficiency.
- Spectroscopic Signatures : The carbonyl (C=O) and ether (C-O) groups in the carbamate moiety would produce IR peaks near 1700 and 1250–1300 cm⁻¹, respectively. ¹H NMR would show aromatic protons in the 7.3–8.0 ppm range, similar to fluorophenyl-containing analogs .
Research Findings and Gaps
- Antimicrobial Potential: Pyridine derivatives with chloro and aryl groups exhibit MIC values of 12.5–50 µg/mL against Gram-positive and Gram-negative bacteria. The target compound’s activity remains unexplored but merits testing.
- Agrochemical Applications: Flufenoxuron’s efficacy (LD₅₀: 0.5 mg/kg for Lepidoptera) suggests the target compound could be optimized for insecticidal use via structural tuning.
- Computational Modeling : Molecular docking studies (unreported in evidence) could predict binding affinity to chitin synthase or microbial enzymes.
Biological Activity
The compound 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This article examines its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine can be represented as follows:
- Molecular Formula : C14H12ClFN4O3
- Molecular Weight : 344.73 g/mol
This compound features a chlorinated pyridine ring, a methylene-linked fluorophenyl group, and an aminooxy carbonyl moiety, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, a related study indicated that pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL . While specific data on the antibacterial activity of 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is limited, its structural analogs suggest a potential for similar efficacy.
Antifungal Activity
The antifungal properties of compounds in this class have also been explored. A patent related to similar chlorinated pyridine derivatives indicated their effectiveness against various fungal strains . The presence of the aminooxy group is hypothesized to enhance interaction with fungal cell membranes, potentially disrupting their integrity.
Anticancer Activity
Research into the anticancer properties of pyridine derivatives has revealed promising results. A study highlighted the synthesis of compounds that inhibit PD-L1, a key player in cancer immune evasion. The synthesized compounds exhibited low nanomolar inhibitory activities against PD-L1 . Given the structural similarities, it is plausible that 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine may also exhibit anticancer activity through similar mechanisms.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine, and how are key intermediates optimized?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of a fluorophenyl-substituted aldehyde with an aminoxycarbonyl precursor, followed by cyclization. For example, analogous compounds (e.g., oxazolo-pyridines) are synthesized via Pd-catalyzed cross-coupling or copper-mediated cyclization in solvents like DMF or toluene . Key intermediates (e.g., chloromethylpyridine derivatives) require strict temperature control (e.g., 50–80°C) and inert atmospheres to avoid side reactions. Yield optimization often involves adjusting stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of aldehyde) and using anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to confirm the structure of this compound?
- Methodology :
- NMR : H and C NMR are critical for identifying the pyridine ring protons (δ 8.0–9.0 ppm) and the fluorophenyl substituents (δ 7.2–7.8 ppm). The aminoxycarbonyl group shows characteristic carbonyl (C=O) signals at ~165–170 ppm in C NMR .
- X-ray crystallography : Resolve crystal packing and confirm substituent orientation. For example, fluorophenyl-pyridine derivatives exhibit planar geometries with dihedral angles <10° between aromatic rings .
- IR : The carbonyl stretch (C=O) appears at ~1700–1750 cm, while the C-F bond shows peaks at 1100–1200 cm .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- Methodology : Stability tests should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. The compound’s ester linkage (O-CO-N) is prone to hydrolysis under alkaline conditions (pH >10), leading to degradation products like 2-chloropyridine-4-carboxylic acid. Storage recommendations include desiccated environments (<25°C, argon atmosphere) to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How can selectivity challenges during the introduction of the aminoxycarbonyl group be addressed?
- Methodology : Competing side reactions (e.g., over-oxidation or undesired cyclization) are mitigated using protective groups (e.g., tert-butoxycarbonyl, Boc) for the amine moiety. Catalytic systems like Cu(I)/phenanthroline enhance regioselectivity during coupling reactions. Reaction monitoring via TLC or HPLC-MS ensures intermediate purity before deprotection . For fluorophenyl derivatives, electron-withdrawing groups improve electrophilic substitution kinetics .
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect bioactivity, and how can SAR studies be designed?
- Methodology :
- Synthetic analogs : Replace the 2-fluorophenyl group with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -CF) substituents. Compare activities using assays like enzyme inhibition (e.g., kinase assays) or receptor-binding studies .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450). Validate predictions with mutagenesis studies .
- Data interpretation : Use IC values and Hill coefficients to quantify potency and cooperativity. Address contradictions (e.g., conflicting IC values) by standardizing assay protocols (e.g., ATP concentration in kinase assays) .
Q. What analytical strategies resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Purity validation : Use HPLC with UV/Vis (λ = 254 nm) and MS detection to confirm >98% purity. Impurities (e.g., dechlorinated byproducts) can falsely modulate activity .
- Solvent effects : Test activity in DMSO vs. aqueous buffers; DMSO concentrations >1% may denature proteins and skew results .
- Batch-to-batch variability : Implement QC metrics (e.g., elemental analysis, melting point consistency; see Table 1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
